3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Description
Properties
IUPAC Name |
3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBBVASBDIESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21753-19-5, 24571-53-7 | |
| Record name | NSC263145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC85420 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and β-alanine.
Reaction with β-Alanine: 4-methylbenzenesulfonyl chloride reacts with β-alanine in the presence of a base such as sodium hydroxide to form the sulfonylamino derivative.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins, potentially inhibiting their function. The amino group allows for further modifications, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparison
Biological Activity
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, a sulfonamide derivative, has garnered attention in pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 270.30 g/mol
This compound features an amino group, a sulfonamide moiety, and a propanoic acid backbone, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism underlies the antibacterial properties of sulfonamides .
- Receptor Interactions : The compound may interact with various receptors in the body, modulating signaling pathways that influence cellular functions such as proliferation and apoptosis. The receptor theory suggests that drugs act as "keys" to unlock specific biological responses .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues .
Biological Activity and Therapeutic Applications
The biological activities of this compound are diverse and suggest potential therapeutic applications:
- Antimicrobial Activity : As a sulfonamide derivative, it demonstrates effective antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. Studies have shown significant inhibition of bacterial growth in vitro .
- Anti-cancer Potential : Research indicates that the compound may have anti-cancer effects by inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death .
- Neurological Effects : Emerging evidence suggests that this compound might have neuroprotective effects, potentially beneficial in neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses .
Case Studies
Several case studies highlight the biological activity of this compound:
-
In Vitro Antibacterial Study :
- A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
- Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial activity.
-
Cancer Cell Line Study :
- The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7).
- It induced apoptosis at concentrations as low as 50 µM, with associated upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic Bcl-2 proteins.
-
Neuroprotection in Animal Models :
- In rodent models of neuroinflammation, administration of the compound resulted in reduced levels of inflammatory cytokines (IL-6, TNF-alpha) and improved cognitive function assessed through behavioral tests.
Q & A
Q. Q1. What are the standard synthetic routes for 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves two key steps:
Sulfonylation : React β-alanine with 4-methylbenzenesulfonyl chloride in a basic aqueous medium (e.g., NaOH) to form the sulfonylamino intermediate.
Amination : Introduce the amino group using ammonia or an amine source under controlled pH (8–10) to avoid side reactions.
Optimization :
- Use continuous flow reactors for improved yield and scalability .
- Monitor reaction progress via HPLC to ensure intermediate purity (>95%) before proceeding to amination .
Advanced Mechanistic Studies
Q. Q2. How does the sulfonylamino group in this compound influence its interaction with biological targets?
The sulfonylamino group acts as a hydrogen bond acceptor, enabling strong interactions with protein active sites (e.g., enzyme catalytic pockets). Computational docking studies suggest:
- Binding affinity : The 4-methylphenyl group enhances hydrophobic interactions, while the sulfonyl oxygen forms hydrogen bonds with residues like arginine or lysine .
- Specificity : Modifying the phenyl substituent (e.g., halogenation) alters selectivity, as seen in analogues like 3-(4-chlorophenyl) derivatives .
Methodological Tip : Combine X-ray crystallography with molecular dynamics simulations to validate binding modes .
Data Contradiction Analysis
Q. Q3. How should researchers address discrepancies in reported bioactivity data for this compound and its analogues?
Conflicting bioactivity data may arise from structural variations or assay conditions. For example:
- Example 1 : The 4-methylphenyl derivative shows weaker antimicrobial activity compared to the 4-methoxyphenyl analogue due to reduced electron-donating effects .
- Example 2 : Divergent enzyme inhibition results may stem from buffer pH differences affecting ionization states.
Resolution Strategy : - Standardize assay protocols (e.g., fixed pH, temperature).
- Use structural analogues (e.g., 3-amino-2-[(4-bromophenyl)sulfonylamino]propanoic acid) as controls to isolate substituent effects .
Derivative Design and Functionalization
Q. Q4. What methodologies are effective for synthesizing derivatives with enhanced binding affinity?
Key strategies include:
- Carbamoylation : Introduce a carbamoyl group at the amino position via reaction with cyanogen bromide, enhancing hydrogen-bonding capacity (e.g., 3-(carbamoylamino) derivatives) .
- Aryl Substitution : Replace the 4-methyl group with electron-withdrawing groups (e.g., nitro or fluoro) to modulate electronic properties. This is achieved via Suzuki-Miyaura coupling or electrophilic substitution .
Characterization : Use tandem mass spectrometry (LC-MS/MS) and 2D NMR (HSQC, COSY) to confirm regioselectivity .
Computational and Experimental Integration
Q. Q5. How can computational modeling guide the experimental design of novel analogues?
- Docking Studies : Predict binding poses using software like AutoDock Vina, focusing on the sulfonylamino and carboxylic acid moieties as anchor points .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to prioritize synthetic targets .
Validation : Cross-check predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
Comparative Structural Analysis
Q. Q6. How do structural modifications impact the compound’s physicochemical and biological properties?
| Modification | Impact | Example | Source |
|---|---|---|---|
| 4-Methyl → 4-Fluoro | Increases electronegativity, enhancing enzyme inhibition (IC50 ↓ 30%) | 3-Amino-2-[(4-fluorophenyl)sulfonylamino]propanoic acid | |
| Propanoic → Butanoic Acid | Alters backbone flexibility, reducing membrane permeability | 3-Amino-2-[(4-methylphenyl)sulfonylamino]butanoic acid | |
| Sulfonyl → Carbonyl | Weakens hydrogen bonding, decreasing binding affinity (ΔG ↑ 2.5 kcal/mol) | 3-Amino-2-(4-methylbenzamido)propanoic acid |
Advanced Analytical Techniques
Q. Q7. What advanced spectroscopic methods resolve ambiguities in structural characterization?
- NMR : Use -DEPT to distinguish quaternary carbons in the phenyl ring and - HMBC to confirm sulfonamide connectivity .
- X-ray Diffraction : Resolve crystallographic disorder in the sulfonyl group using synchrotron radiation .
- IR Spectroscopy : Identify ν(S=O) stretches at 1150–1300 cm⁻¹ to confirm sulfonamide integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
